molecular formula C13H11BrO2 B1146152 3-Bromo-2'-methoxy-biphenyl-2-OL CAS No. 141778-89-4

3-Bromo-2'-methoxy-biphenyl-2-OL

Cat. No.: B1146152
CAS No.: 141778-89-4
M. Wt: 279.13
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2’-methoxy-biphenyl-2-OL is an organic compound with the molecular formula C13H11BrO2 and a molecular weight of 279.135 g/mol It is a derivative of biphenyl, featuring a bromine atom at the 3-position and a methoxy group at the 2’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2’-methoxy-biphenyl-2-OL typically involves the bromination of 2’-methoxy-biphenyl-2-OL. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 3-Bromo-2’-methoxy-biphenyl-2-OL follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2’-methoxy-biphenyl-2-OL undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding biphenyl derivative without the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products Formed

    Substitution Reactions: Products include various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized biphenyl derivatives.

    Reduction Reactions: Products include the corresponding biphenyl derivative without the bromine atom.

Scientific Research Applications

3-Bromo-2’-methoxy-biphenyl-2-OL has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2’-methoxy-biphenyl-2-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2’-methoxy-biphenyl-2-OL
  • 3-Methoxy-2,3-diphenyl-butan-2-OL
  • 2-(4-Bromo-phenyl)-butan-2-OL

Uniqueness

3-Bromo-2’-methoxy-biphenyl-2-OL is unique due to the specific positioning of the bromine and methoxy groups on the biphenyl scaffold. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged for targeted applications .

Biological Activity

3-Bromo-2'-methoxy-biphenyl-2-OL is an organic compound characterized by a biphenyl structure with a bromine atom at the 3' position and a methoxy group at the 2' position. Its molecular formula is C13_{13}H11_{11}BrO\ and it has a molecular weight of approximately 279.13 g/mol. This compound is notable for its potential applications in organic synthesis, medicinal chemistry, and materials science due to its unique electronic and steric properties influenced by the bromine and methoxy substituents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The presence of the bromine and methoxy groups likely enhances its interaction with microbial targets, modulating biochemical pathways crucial for microbial survival.

Anticancer Potential

Preliminary findings suggest that this compound may possess anticancer properties . Investigations into its mechanism of action indicate that it could interfere with cancer cell proliferation by targeting specific enzymes or receptors involved in cell cycle regulation. Further studies are necessary to validate these effects and understand the underlying mechanisms .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, such as:

  • Enzymes : It may modulate enzyme activity, particularly those involved in drug metabolism and detoxification.
  • Receptors : The compound could potentially bind to receptors that regulate cellular signaling pathways, influencing processes like apoptosis and cell growth.

Detailed studies focusing on its binding affinity and specificity towards these targets are essential for elucidating its biological effects .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameStructural FeaturesNotable Biological Activity
2-Bromo-2'-methoxy-biphenyl-2-OLSimilar biphenyl structure with different substitution patternModerate antimicrobial activity
3-Methoxy-2,3-diphenyl-butan-2-OLContains additional phenyl groups affecting reactivityLimited biological data available
2-(4-Bromo-phenyl)-butan-2-OLDifferent substitution on the biphenyl frameworkPotentially lower reactivity

The distinct positioning of bromine and methoxy groups in this compound contributes to its unique reactivity profile and biological activities compared to these similar compounds.

Study on Antimicrobial Activity

In a study published in Molecules, researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests a promising role for this compound in developing new antimicrobial agents .

Investigation of Anticancer Properties

A separate investigation focused on the anticancer potential of this compound revealed that it could induce apoptosis in cancer cell lines through caspase activation. The study highlighted its ability to disrupt cell cycle progression, indicating a potential mechanism for its anticancer effects. Further exploration into dosage optimization and pathway analysis is recommended to fully understand its therapeutic potential .

Properties

IUPAC Name

2-bromo-6-(2-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-16-12-8-3-2-5-9(12)10-6-4-7-11(14)13(10)15/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUMGJJWRASTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628474
Record name 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141778-86-1
Record name 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.